molecular formula C9H18O2 B8321115 2-Hydroxynonan-5-one CAS No. 7737-56-6

2-Hydroxynonan-5-one

Cat. No. B8321115
M. Wt: 158.24 g/mol
InChI Key: PCDQZCZKEJYIOE-UHFFFAOYSA-N
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Patent
US05349107

Procedure details

A 100-ml stainless steel autoclave purged with nitrogen in advance was charged with 5 g (0.032 mol) of 2,5-nonanedione and 10 ml of methanol. A solution of 0.144 g (0.08 mmol) of Ru2Cl4 ((R)-T-BINAP)2 (NEt3) in 2 ml of methylene chloride was added thereto, thereby conducting reaction at a reaction temperature of 50° C. for 20 hours under a hydrogen pressure of 50 kg/cm2. After distilling off the solvent, the residue was purified by column chromatography on a silica gel using a developing solvent of hexane/ethyl acetate (4/1) to obtain 3.3 g of (-)-2-hydroxynonane-5-one (yield: 65.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.144 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:11])[CH2:3][CH2:4][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].CO.CCN(CC)CC>C(Cl)Cl>[OH:11][CH:2]([CH2:3][CH2:4][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH3:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CCC(CCCC)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.144 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml stainless steel autoclave purged with nitrogen in advance
CUSTOM
Type
CUSTOM
Details
reaction at a reaction temperature of 50° C. for 20 hours under a hydrogen pressure of 50 kg/cm2
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on a silica gel using a developing solvent of hexane/ethyl acetate (4/1)

Outcomes

Product
Name
Type
product
Smiles
OC(C)CCC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 65.6%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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